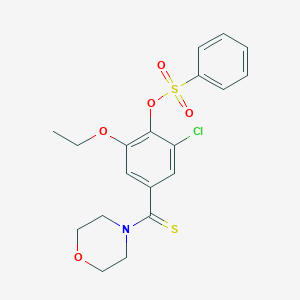
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate, also known as CEC, is a chemical compound that has gained attention due to its potential use in scientific research. CEC is a sulfonate ester that has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate is not fully understood. However, studies have suggested that 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may inhibit enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit antioxidant properties, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects:
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit various biochemical and physiological effects. Studies have suggested that 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may have anti-inflammatory and analgesic effects. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit cytotoxic effects on certain cancer cell lines, making it a potential candidate for cancer treatment. Furthermore, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit inhibitory effects on certain enzymes, making it a useful tool for enzyme assays. However, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may exhibit non-specific binding to certain proteins, which may interfere with the results of certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate. One potential area of research is the development of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate-based fluorescent probes for the detection of metal ions. Another potential area of research is the development of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate-based inhibitors for enzymes involved in disease pathways. Furthermore, research on the cytotoxic effects of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate on cancer cell lines may lead to the development of new cancer treatments. Finally, further studies on the antimicrobial properties of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may lead to the development of new antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate involves the reaction of 2-chloro-6-ethoxy-4-nitrophenyl benzenesulfonate with morpholine-4-carbothioamide. The reaction is carried out in the presence of a catalyst and a solvent at a specific temperature and pressure. The resulting product is then purified through recrystallization to obtain 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate in its pure form.
Aplicaciones Científicas De Investigación
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to have potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug development.
Propiedades
Nombre del producto |
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate |
|---|---|
Fórmula molecular |
C19H20ClNO5S2 |
Peso molecular |
442 g/mol |
Nombre IUPAC |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C19H20ClNO5S2/c1-2-25-17-13-14(19(27)21-8-10-24-11-9-21)12-16(20)18(17)26-28(22,23)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3 |
Clave InChI |
UZRJZLLWKKVTGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
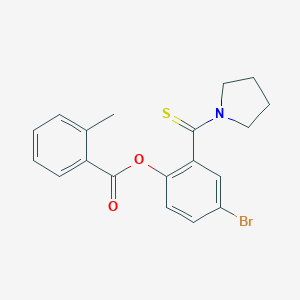
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
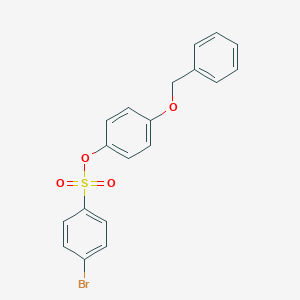

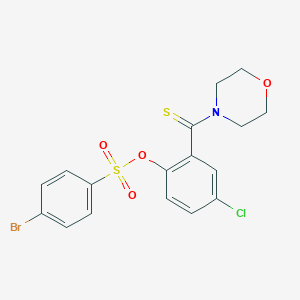
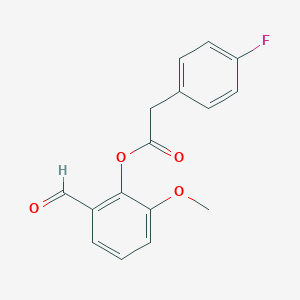

![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)